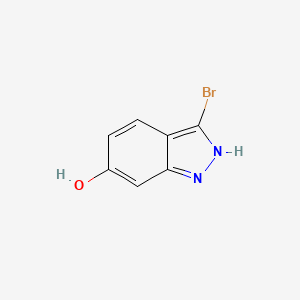

3-溴-1H-吲哚-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Bromo-1H-indazol-6-ol” is a chemical compound with the empirical formula C7H5BrN2O . It has a molecular weight of 213.03 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-indazol-6-ol” can be represented by the SMILES string OC1=NNC2=C1C=CC(Br)=C2 . The InChI code for the compound is 1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) .

Physical And Chemical Properties Analysis

“3-Bromo-1H-indazol-6-ol” is a solid compound . It has a molecular weight of 213.03 . The compound should be stored in a refrigerator .

科学研究应用

点击化学在药物发现中的应用

3-溴-1H-吲唑-6-醇在点击化学领域具有重要意义,点击化学是一种模块化方法,强调使用可靠且实用的化学转化。这种方法对于药物发现至关重要,从先导发现到组合化学,再到蛋白质组学和 DNA 研究。例如,由叠氮化物和末端乙炔在铜 (I) 催化下形成 1,2,3-三唑是一个强大的反应,受益于其反应物的生物相容性和高可靠性。三唑,此类反应的产物,不仅仅是被动的连接体;它们通过氢键和偶极子相互作用与生物靶标主动相互作用,展示了 3-溴-1H-吲唑-6-醇衍生物在药物化学中的潜力(Kolb & Sharpless, 2003)。

先进的合成技术

利用 3-溴-1H-吲唑-6-醇衍生物的合成技术创新对于开发新的药物中间体至关重要。例如,超声辅助溴化已被证明是一种在 C3 位溴化吲唑的有效方法,生成位点特异性溴化物产物,这些产物可用作进一步药物开发的宝贵合成模块。该技术强调了 3-溴-1H-吲唑-6-醇在温和条件下促进快速和特定转化的重要性(Ying 等,2022)。

超分子和配位化学

3-溴-1H-吲唑-6-醇衍生物的结构多功能性超出了点击化学,延伸到了超分子和配位化学领域。通过点击化学实现易于获得的合成与 1H-1,2,3-三唑及其衍生物的多样超分子相互作用的独特结合,使得各种应用成为可能。这些应用范围从阴离子识别和催化到光化学,说明了 3-溴-1H-吲唑-6-醇衍生物在创建高度复杂和功能性材料中的广泛用途(Schulze & Schubert, 2014)。

材料科学应用

包括用于乙烯聚合的新材料的合成和表征突出了 3-溴-1H-吲唑-6-醇应用的另一个方面。通过与 3,5-二甲基吡唑和 1H-吲唑反应生成三齿配体,从而形成铬 (III) 配合物,证明了 3-溴-1H-吲唑-6-醇衍生物在开发用于工业过程的新型催化剂中的作用。这些配合物通过与甲基铝氧烷 (MAO) 相互作用,在乙烯聚合中表现出活性,表明该化合物对聚合物科学的进步做出了贡献(Hurtado 等,2009)。

安全和危害

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that “3-Bromo-1H-indazol-6-ol” and similar compounds may have potential for future research and development in medicinal chemistry.

作用机制

Target of Action

Indazole derivatives, which include 3-bromo-1h-indazol-6-ol, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents .

Mode of Action

Indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of cell cycle .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .

生化分析

Cellular Effects

Indazole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

3-bromo-2H-indazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURPDMPJHDQNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

![2-((4-(tert-butyl)phenyl)sulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2692514.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)

![(3-Methylimidazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2692516.png)